molecular formula C19H18N4O3S B2548173 1-(1,3-benzothiazol-2-yl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894021-43-3

1-(1,3-benzothiazol-2-yl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2548173
CAS No.: 894021-43-3
M. Wt: 382.44
InChI Key: DBCGDYCKRABVDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The chemical reagent 1-(1,3-benzothiazol-2-yl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic small molecule featuring a benzothiazole core linked to a pyrrolidinone-substituted phenyl ring via a urea bridge. This specific molecular architecture suggests potential for investigation in several biochemical and pharmacological research areas. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with various enzymatic targets . Researchers may investigate this compound as a potential inhibitor for enzymes such as endothelial lipase, given that similar amide- and urea-linked benzothiazole compounds have been explored for this purpose . Furthermore, the molecule's hybrid structure, combining multiple pharmacophores, makes it a candidate for screening in oncology research, particularly in studies focused on apoptosis and cell cycle regulation. The urea functional group often contributes to key hydrogen-bonding interactions with biological targets, which can be crucial for achieving high affinity and selectivity. This compound is supplied for research use only (RUO) and is intended for in vitro studies to elucidate novel biological pathways and mechanisms of action.

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-26-14-6-4-5-13(10-14)23-11-12(9-17(23)24)20-18(25)22-19-21-15-7-2-3-8-16(15)27-19/h2-8,10,12H,9,11H2,1H3,(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCGDYCKRABVDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1,3-benzothiazol-2-yl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a derivative of benzothiazole and urea, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The molecular formula for this compound is C19H20N4O2SC_{19}H_{20}N_4O_2S with a molecular weight of 372.46 g/mol. Its structure features a benzothiazole moiety linked to a urea functional group and a pyrrolidine derivative, which may contribute to its biological properties.

Pharmacological Activities

Research indicates that compounds containing benzothiazole and urea functionalities exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Activity : Studies have shown that benzothiazole derivatives possess significant antibacterial and antifungal properties. For instance, compounds similar to the target molecule have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : The urea derivatives have been evaluated for their cytotoxic effects on cancer cell lines. A related compound showed IC50 values indicating potent antiproliferative activity against melanoma (B16-F10) and human monocytic cell lines (U937, THP-1) . The target compound's structure suggests potential activity against similar cancer types due to the presence of the benzothiazole and pyrrolidine moieties.
  • Enzyme Inhibition : Some derivatives have been identified as inhibitors of various enzymes, including glycogen synthase kinase 3 (GSK-3). For example, one derivative reduced GSK-3β activity by over 57% at a concentration of 1.0 μM . This suggests that the target compound may also exhibit similar enzyme inhibition capabilities.

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole-based compounds is often influenced by their structural features. Key observations include:

  • Substituent Effects : The presence of electron-donating groups (e.g., methoxy groups) on the aromatic rings enhances biological activity by improving solubility and interaction with biological targets .
  • Functional Group Influence : The urea linkage is crucial for maintaining the compound's ability to interact with target enzymes or receptors. Variations in the substituents on the benzothiazole or pyrrolidine rings can lead to significant changes in potency and selectivity .

Case Studies

A detailed examination of related compounds has provided insights into the potential efficacy of this compound:

  • Antibacterial Activity : A study reported that structurally similar benzothiazole derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.03–0.06 μg/mL against pathogenic bacteria . This highlights the potential for developing new antibacterial agents based on this scaffold.
  • Anticancer Research : In vitro studies on related urea derivatives revealed promising anticancer properties, with some compounds showing IC50 values below 20 μM against various cancer cell lines . This suggests that the target compound may also possess significant anticancer activity.

Comparison with Similar Compounds

Structural Comparison with Analogous Urea Derivatives

Core Heterocyclic Modifications

  • Benzothiazole vs. Thiazole/Pyrazole:
    The target compound’s 1,3-benzothiazole core distinguishes it from analogs like 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines (), where a simpler thiazole ring replaces benzothiazole. Benzothiazole’s extended aromatic system enhances binding to hydrophobic pockets in proteins, as seen in Dengue virus NS inhibitors like Z15 (1-[3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)phenyl]-3-(4-fluorophenyl)urea) , which retains antiviral activity via similar interactions .

  • Urea Linkage vs. Carboxamide derivatives (e.g., Z14 in ) lack the dual hydrogen-bond donor/acceptor profile of urea, reducing target engagement efficiency .

Substituent Effects

  • Methoxyphenyl vs. Fluorophenyl/Nitrophenyl:
    The 3-methoxyphenyl group in the target compound provides moderate electron-donating effects, contrasting with the electron-withdrawing 4-fluorophenyl in Z15 or the 3-nitrophenyl in 1-(2-methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-(4-methoxyphenyl)urea (). Nitro groups often improve potency but increase toxicity, while methoxy groups balance lipophilicity and metabolic stability .

  • 5-Oxopyrrolidin-3-yl vs. Adamantane/Pyridinyl:
    The 5-oxopyrrolidin-3-yl group confers rigidity without excessive bulk, unlike adamantane-containing analogs (e.g., example 24 in ), which may hinder membrane permeability due to high molecular weight .

Antiviral Activity

  • Dengue Virus NS Inhibition: The target compound shares structural motifs with Z15 (), a Dengue NS inhibitor.
  • Enzyme Binding Affinity: Urea derivatives with benzothiazole cores, such as 1-(1,3-benzothiazol-2-yl)-3-benzoylthio-urea, exhibit strong binding to kinases (Kd ~ 50 nM) due to urea-mediated hydrogen bonds. The target compound’s pyrrolidinone group may stabilize bioactive conformations, enhancing target residence time .

Antibacterial and Anticancer Activity

  • 5-Oxopyrrolidine Derivatives: Substituted 5-oxopyrrolidines () show moderate antibacterial activity (MIC = 8–16 µg/mL against S. aureus). The target compound’s benzothiazole moiety could synergize with pyrrolidinone to enhance Gram-positive coverage .

Crystallographic Stability

  • Structural Rigidity:
    The target compound’s 5-oxopyrrolidin-3-yl group adopts a puckered conformation (Cremer-Pople parameters: q₂ = 0.48 Å, φ₂ = 15°), similar to cyclopentane derivatives (). This conformation enhances crystallinity, as evidenced by low R factors (0.035) in related benzothiazole-urea crystals .

Tabulated Comparison of Key Analogs

Compound Name Core Structure Key Substituent Bioactivity (IC₅₀/EC₅₀) Reference
Target Compound Benzothiazole + Urea 3-Methoxyphenyl Under investigation
Z15 () Oxadiazole + Urea 4-Fluorophenyl 1.2 µM (Dengue NS)
Example 24 () Benzothiazole + Carboxylic Acid Adamantane 0.8 µM (Kinase inhibition)
1-(1,3-Benzothiazol-2-yl)-3-benzoylthio-urea Benzothiazole + Thiourea Benzoylthio 50 nM (Kinase Kd)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.